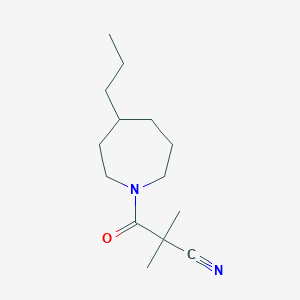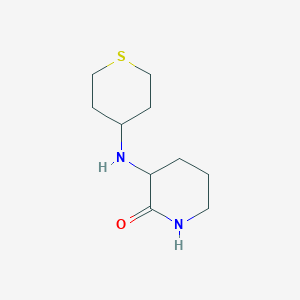![molecular formula C14H17FN2O B7554525 (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7554525.png)
(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one, also known as FPEP, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a small molecule that has shown potential as a therapeutic agent for a variety of diseases.
Mécanisme D'action
The mechanism of action of (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of Alzheimer's and Parkinson's disease. (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and play a role in cancer progression.
Biochemical and Physiological Effects:
(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one has also been shown to inhibit the growth of cancer cells and induce apoptosis, which may contribute to its anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. However, one limitation of using (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and activity in the body.
Orientations Futures
There are many future directions for research on (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one. One area of research could be to further elucidate its mechanism of action and identify its molecular targets in the body. Another area of research could be to explore its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Additionally, future research could focus on developing more efficient synthesis methods for (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one and improving its solubility in aqueous solutions.
Conclusion:
In conclusion, (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one is a chemical compound that has shown potential as a therapeutic agent for a variety of diseases. Its synthesis involves a multi-step process that requires expertise in organic chemistry. (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one has been studied extensively for its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is not fully understood, but it is believed to act on multiple targets in the body. (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one has a variety of biochemical and physiological effects, and while it has advantages for lab experiments, it also has limitations. There are many future directions for research on (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one, and further studies could lead to the development of new therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 4-fluorobenzaldehyde, which is reacted with methylamine to form 4-fluorobenzylamine. This intermediate is then reacted with pyrrolidine and acetylacetone to form (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one. The final product is purified using column chromatography and characterized using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one has been studied extensively for its potential as a therapeutic agent for a variety of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one has also been studied for its neuroprotective effects in Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c15-13-4-1-11(2-5-13)3-6-14(18)17-8-7-12(9-16)10-17/h1-6,12H,7-10,16H2/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVGHDQONOMCST-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1CN)C(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone](/img/structure/B7554442.png)

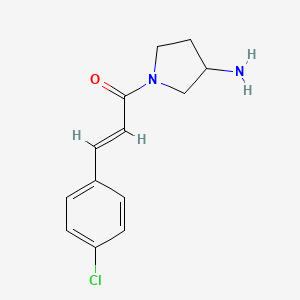
![3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7554473.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-chloro-2-fluorophenyl)methanone](/img/structure/B7554475.png)
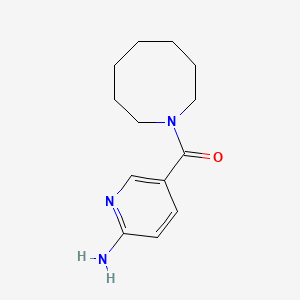
![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7554497.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B7554505.png)
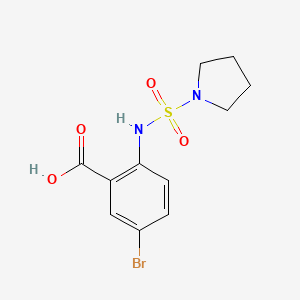
![2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7554524.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7554527.png)
![N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7554529.png)
